6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile
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Overview
Description
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C9H13NO It is a derivative of cyclohexene, featuring hydroxyl and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylcyclohex-3-enone with hydroxylamine hydrochloride to form the oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 6-oxo-4,6-dimethylcyclohex-3-ene-1-carbonitrile.
Reduction: Formation of 6-amino-4,6-dimethylcyclohex-3-ene-1-carbonitrile.
Substitution: Formation of 6-chloro-4,6-dimethylcyclohex-3-ene-1-carbonitrile.
Scientific Research Applications
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4,4-dimethylcyclohex-3-ene-1-carbonitrile
- 6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-sulfonic acid
- 3-Hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-2-thienylmethyl)-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its similar compounds.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-8(6-10)9(2,11)5-7/h3,8,11H,4-5H2,1-2H3 |
InChI Key |
DSFOGAJAJTZCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)(C)O)C#N |
Origin of Product |
United States |
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